

Application Notes and Protocols for 6-Fluorescein Phosphoramidite

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Compound of Interest

Compound Name: 6-Fluorescein Phosphoramidite

Cat. No.: B607415

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the proper storage, handling, and utilization of **6-Fluorescein Phosphoramidite** (6-FAM) for the synthesis of fluorescently labeled oligonucleotides. Adherence to these protocols is crucial for ensuring the integrity of the phosphoramidite, achieving high coupling efficiencies, and obtaining high-purity labeled oligonucleotides for downstream applications in research, diagnostics, and therapeutics.

Product Information and Storage

6-Fluorescein Phosphoramidite is a critical reagent for introducing a fluorescein label at the 5'-terminus or internally within a synthetic oligonucleotide. It is a light- and moisture-sensitive compound that requires specific storage and handling conditions to maintain its reactivity.

Table 1: Physical and Spectral Properties of **6-Fluorescein Phosphoramidite**

Property	Value	Reference
Molecular Weight	1176.35 g/mol	[1]
Appearance	White to off-white powder	[2]
Diluent	Anhydrous Acetonitrile	[3][4]
Excitation Maximum (λ_{max})	494 nm	[1][5]
Emission Maximum (λ_{max})	522-525 nm	[1][5]
Purity	> 95%	[3][4]

Table 2: Recommended Storage and Stability

Condition	Specification	Reference
Dry Form		
Storage Temperature	-10°C to -30°C	[3][4][6]
Atmosphere	Dry, inert atmosphere (e.g., Argon)	[7]
Light Exposure	Protect from light	[8]
Transportation	Room temperature for up to 3 weeks is acceptable	[8]
In Solution (Anhydrous Acetonitrile)		
Stability	2-3 days	[9]
Coupling Efficiency after 4 days	<90%	[3]
Labeled Oligonucleotide		
Storage	In the dark, either dry or in a neutral aqueous media at -20°C	[3][5]
Precaution	Do not store crude fluorescently labeled oligonucleotides in ammonia	[3][4]

Safety Precautions and Handling

Phosphoramidites are reactive chemical compounds and should be handled with care in a laboratory setting.

- Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and impermeable gloves.[6][10]
- Ventilation: Handle in a well-ventilated area or in a chemical fume hood.[11]

- Moisture Sensitivity: **6-Fluorescein Phosphoramidite** is highly sensitive to moisture.[7] Use anhydrous solvents and techniques to prevent hydrolysis.
- Spills: In case of a spill, sweep up the solid material, avoiding dust formation, and clean the area with a damp cloth.[6][10] Dispose of waste according to local regulations.
- First Aid: In case of contact with eyes, rinse cautiously with water for several minutes.[6][10] If inhaled, move to fresh air.[10] In case of skin contact, wash with soap and water.[6] Seek medical attention if irritation persists.

Experimental Protocols

Preparation of 6-Fluorescein Phosphoramidite Solution

This protocol describes the reconstitution of the lyophilized powder for use in an automated oligonucleotide synthesizer.

Materials:

- **6-Fluorescein Phosphoramidite**
- Anhydrous Acetonitrile
- Argon or Nitrogen gas
- Syringes and needles
- Appropriate synthesizer bottle

Procedure:

- Allow the vial of **6-Fluorescein Phosphoramidite** to equilibrate to room temperature before opening to prevent condensation of moisture.
- Under an inert atmosphere (e.g., in a glove box or using a stream of argon), carefully open the vial.
- Add the required volume of anhydrous acetonitrile to achieve the desired concentration (typically 0.1 M).[2][12]

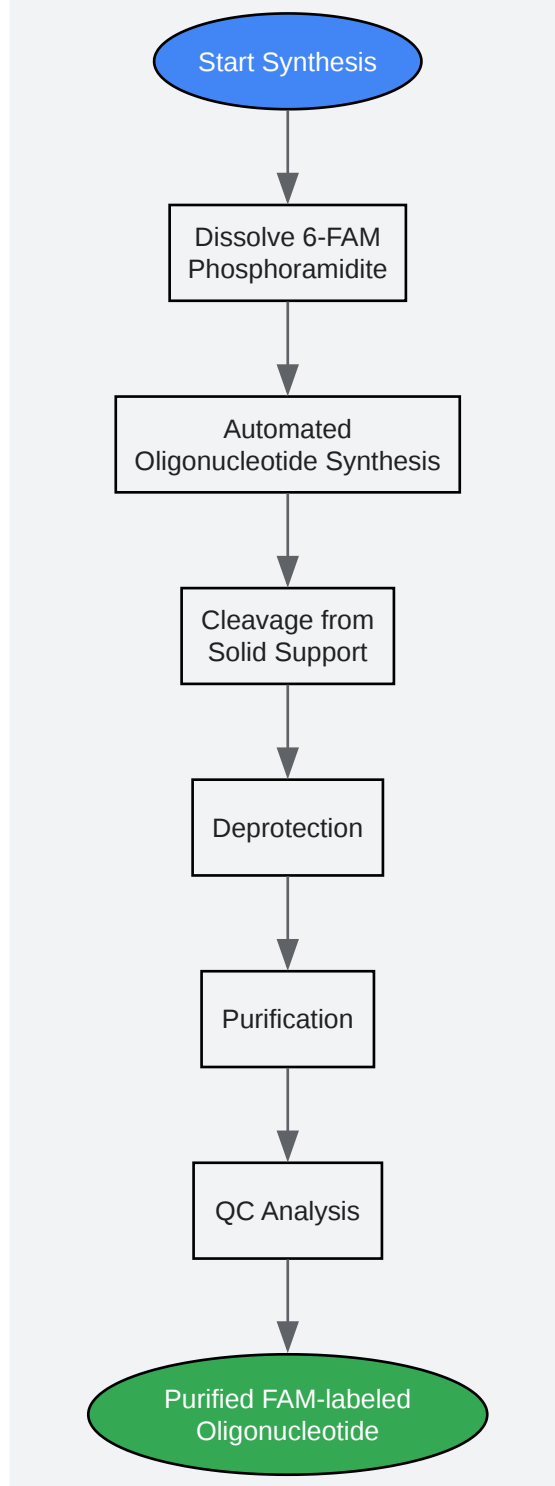
- Gently swirl the vial to ensure complete dissolution. Avoid vigorous shaking.
- Using a syringe, transfer the solution to the designated phosphoramidite bottle for your DNA synthesizer.
- Purge the bottle with argon before sealing and placing it on the synthesizer.

Automated Oligonucleotide Synthesis

This protocol outlines the general steps for incorporating **6-Fluorescein Phosphoramidite** into an oligonucleotide sequence using a standard automated synthesizer.

Workflow Diagram:

Oligonucleotide Synthesis Workflow



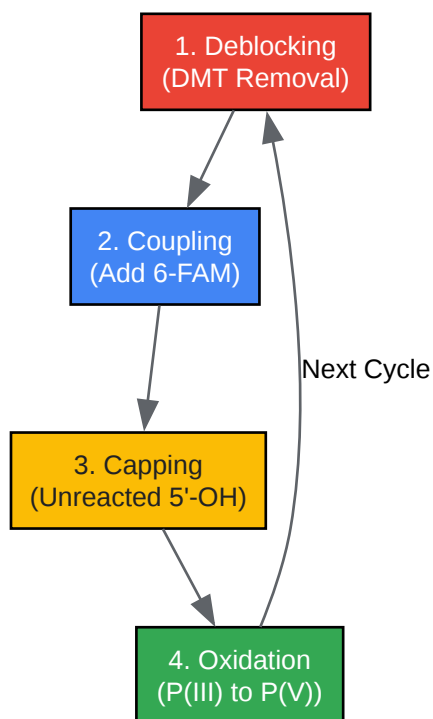
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Caption: Workflow for the synthesis of a 6-FAM labeled oligonucleotide.

Procedure:

- Program the desired oligonucleotide sequence into the synthesizer.
- Install the prepared **6-Fluorescein Phosphoramidite** solution bottle on the synthesizer.
- Initiate the synthesis protocol. The synthesizer will perform the standard four-step cycle for each nucleotide addition: deblocking, coupling, capping, and oxidation.^[13]
- For the coupling step of **6-Fluorescein Phosphoramidite**, a longer coupling time of 3 to 15 minutes is often recommended to ensure high efficiency.^{[3][14]}
- Upon completion of the synthesis, the oligonucleotide is still attached to the solid support and carries protecting groups on the nucleobases and the fluorescein moiety.

Oligonucleotide Synthesis Cycle Diagram:



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Caption: The four-step phosphoramidite cycle for oligonucleotide synthesis.

Cleavage and Deprotection

This protocol describes the removal of the oligonucleotide from the solid support and the removal of protecting groups from the nucleobases and the fluorescein dye.

Materials:

- Ammonium hydroxide solution (concentrated)
- or AMA (1:1 v/v mixture of aqueous ammonium hydroxide and 40% aqueous methylamine)
- Heating block or oven

Procedure using Ammonium Hydroxide:

- Transfer the solid support with the synthesized oligonucleotide to a sealed vial.
- Add concentrated ammonium hydroxide (typically 1 mL for a 1 μ mole synthesis).[\[15\]](#)
- Incubate at 55°C overnight.[\[15\]](#) This is generally safe for FAM-labeled oligonucleotides.[\[16\]](#)

Procedure using AMA (for faster deprotection):

- Caution: Direct deprotection with AMA can lead to a non-fluorescent impurity.[\[14\]](#)[\[16\]](#)
- To avoid the side reaction, first treat the oligo on the support with ammonium hydroxide for 30 minutes at room temperature.[\[14\]](#) This removes the pivaloyl protecting groups from the fluorescein.
- Add an equal volume of 40% aqueous methylamine to the vial.
- Complete the deprotection as required by the nucleobases (e.g., 10 minutes at 65°C).[\[14\]](#)

Purification of Fluorescein-Labeled Oligonucleotides

Purification is essential to remove truncated sequences (failure sequences) and any remaining protecting groups or small molecules.

Table 3: Comparison of Purification Methods for FAM-Labeled Oligonucleotides

Method	Principle	Advantages	Disadvantages
Reverse-Phase HPLC (RP-HPLC)	Separation based on hydrophobicity. The DMT group (if left on) or the fluorescein label increases the hydrophobicity of the full-length product.	High resolution and purity (>95%). [17] Good for separating labeled from unlabeled oligos. [18]	Can be time-consuming. Requires specialized equipment. Resolution may decrease for longer oligonucleotides. [17]
Cartridge Purification (e.g., Glen-Pak™)	Reverse-phase separation on a disposable cartridge. Relies on the hydrophobicity of the DMT group.	Fast and convenient for routine purification. [15] [19] Can achieve high purity (e.g., 99%). [15]	Purity may be slightly lower than HPLC. Best suited for DMT-on purifications.
Polyacrylamide Gel Electrophoresis (PAGE)	Separation based on size and charge.	Excellent resolution, leading to very high purity (95-99%). [17]	Lower yields due to complex extraction from the gel. [17] Time-consuming.

Protocol: Cartridge Purification (DMT-on)

- Dilute: Dilute the deprotected oligonucleotide solution with an equal volume of a salt solution (e.g., 100 mg/mL NaCl).[\[15\]](#)
- Load: Load the diluted sample onto a pre-conditioned reverse-phase cartridge. The DMT-on, full-length oligonucleotide will bind to the resin.
- Wash: Wash the cartridge with a salt wash solution to remove unbound failure sequences. [\[15\]](#)
- Detritylate: Add a detritylation solution (e.g., 2% trifluoroacetic acid) to the cartridge to remove the DMT group.[\[15\]](#)
- Wash: Wash the cartridge with water.[\[15\]](#)

- Elute: Elute the purified, detritylated, FAM-labeled oligonucleotide with a solution of 50% acetonitrile in water, often containing a small amount of ammonium hydroxide.[15]
- Dry: Dry the eluted sample using a vacuum concentrator.
- Reconstitute: Reconstitute the purified oligonucleotide in a suitable buffer for your application.

Quality Control

After purification, it is recommended to perform quality control to assess the purity and identity of the final product.

- UV-Vis Spectroscopy: Measure the absorbance at 260 nm (for the oligonucleotide) and ~494 nm (for the fluorescein) to determine the concentration and labeling efficiency.
- Mass Spectrometry (e.g., ESI-MS): Confirm the molecular weight of the final product.
- HPLC or Capillary Electrophoresis (CE): Assess the purity of the labeled oligonucleotide.[19]

By following these detailed application notes and protocols, researchers can confidently and successfully utilize **6-Fluorescein Phosphoramidite** to generate high-quality fluorescently labeled oligonucleotides for a wide range of scientific applications.

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